3-chloro-N-(3-chloro-4-cyanophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(3-chloro-4-cyanophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a benzothiophene core, makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-chloro-4-cyanophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Carboxamide Group: This step often involves the reaction of the benzothiophene derivative with an appropriate amine under conditions that facilitate amide bond formation.
Chlorination and Cyanation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-chloro-4-cyanophenyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine or cyano groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3-chloro-N-(3-chloro-4-cyanophenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chloro-4-cyanophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide
- 3-chloro-N-(3-chloro-4-cyanophenyl)benzoate
Uniqueness
3-chloro-N-(3-chloro-4-cyanophenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H8Cl2N2OS |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
3-chloro-N-(3-chloro-4-cyanophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-12-7-10(6-5-9(12)8-19)20-16(21)15-14(18)11-3-1-2-4-13(11)22-15/h1-7H,(H,20,21) |
InChI Key |
AODPCPYSMDFGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)C#N)Cl)Cl |
Origin of Product |
United States |
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